phenacyl furan-2-carboxylate
Overview
Description
Phenacyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenacyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenacyl furan-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenacyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Phenacyl alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Phenacyl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of phenacyl furan-2-carboxylate and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. In the context of anti-inflammatory and anticancer activities, the compound may inhibit specific signaling pathways and enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Phenacyl furan-2-carboxylate can be compared with other furan derivatives such as:
Furan-2-carboxylic acid: A simpler derivative with similar reactivity but lacking the phenacyl group.
Phenacyl thiophene-2-carboxylate: A similar compound where the furan ring is replaced with a thiophene ring, offering different electronic properties.
Phenacyl pyrrole-2-carboxylate: Another analogous compound with a pyrrole ring instead of a furan ring, which may exhibit different biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Ongoing research continues to uncover its potential in medicinal chemistry, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
phenacyl furan-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-11(10-5-2-1-3-6-10)9-17-13(15)12-7-4-8-16-12/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIHFTAJSUTWLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283478 | |
Record name | 2-Oxo-2-phenylethyl 2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107692-59-1 | |
Record name | 2-Oxo-2-phenylethyl 2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107692-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-2-phenylethyl 2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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